N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine
Description
Properties
CAS No. |
771469-41-1 |
|---|---|
Molecular Formula |
C12H28N6O3 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
2-[3-[2-[2-[3-(diaminomethylideneamino)propoxy]ethoxy]ethoxy]propyl]guanidine |
InChI |
InChI=1S/C12H28N6O3/c13-11(14)17-3-1-5-19-7-9-21-10-8-20-6-2-4-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18) |
InChI Key |
DPTJXHOHGVOJHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)COCCOCCOCCCN=C(N)N |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine is a guanidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its complex structure, is believed to exhibit various therapeutic properties, including anti-inflammatory, anti-diabetic, and neuroprotective effects. Understanding its biological activity is crucial for the development of new therapeutic agents.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C15H32N4O5
- Molecular Weight : 320.430 g/mol
The structural representation indicates multiple functional groups that contribute to its biological activity. The guanidine moiety is particularly significant for its interaction with biological targets.
Research indicates that guanidine derivatives, including this compound, may exert their effects through several mechanisms:
- Modulation of Nitric Oxide Synthase : Guanidine compounds can influence nitric oxide production, which plays a critical role in various physiological processes, including vasodilation and immune response.
- Inhibition of Inflammatory Pathways : These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Antidiabetic Effects : Some studies suggest that guanidine derivatives enhance insulin sensitivity and glucose uptake in peripheral tissues.
Case Studies
Several studies have highlighted the biological activity of guanidine derivatives:
- Study on Inflammation : A study published in Journal of Medicinal Chemistry demonstrated that a related guanidine compound significantly reduced markers of inflammation in a murine model of arthritis. The compound was shown to inhibit TNF-alpha and IL-6 production, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of guanidine derivatives in models of neurodegeneration. Results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .
Data Tables
Preparation Methods
Boc-Protected Amine Precursor Synthesis
The synthesis begins with tert-butyl N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate (Boc-TOTA), a triethylene glycol derivative featuring a terminal primary amine protected by a tert-butoxycarbonyl (Boc) group. This intermediate is synthesized via nucleophilic substitution between tert-butyl (3-bromopropyl)carbamate and triethylene glycol, followed by amine deprotection under acidic conditions. The Boc group ensures regioselectivity during subsequent guanidinylation.
Key reaction parameters:
-
Solvent : Dichloromethane or tetrahydrofuran
-
Temperature : 0–25°C
-
Catalyst : Triethylamine for bromide displacement
Guanidine Group Installation
The deprotected amine undergoes guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride (PCA·HCl) in the presence of diisopropylethylamine (DIPEA). This method achieves >80% conversion under mild conditions (25°C, 12–24 hr), avoiding side reactions such as aza-Michael additions. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carboxamidine carbon, followed by HCl elimination.
Critical factors :
-
Stoichiometry : 1.2 equiv PCA·HCl per amine group
-
Purification : Silica gel chromatography (eluent: CHCl3/MeOH/NH4OH 8:2:0.1)
Anion-Directed Cycloaddition Approaches
Hexafluorophosphate-Mediated Cyclization
Adapting methodologies from guanidine-substituted oxanorbornadiene syntheses, the target compound can be synthesized via Diels-Alder cycloaddition between furfuryl guanidinium hexafluorophosphate and dimethyl acetylenedicarboxylate (DMAD). The hexafluorophosphate anion minimizes competing aza-Michael pathways by reducing nucleophilic counterion interference.
Representative conditions :
| Parameter | Value |
|---|---|
| Guanidine:DMAD ratio | 1:6 |
| Solvent | Acetonitrile |
| Temperature | 100°C (microwave) |
| Reaction time | 1 hour |
| Yield | 62–68% (crude) |
Post-cyclization hydrogenation (H2/Pd-C) saturates the oxanorbornadiene core, followed by hydrolytic cleavage to release the guanidine functionality.
Halide Anion Effects
Comparative studies demonstrate that guanidinium chloride salts favor aza-Michael adducts over cycloadducts. Thus, anion exchange to PF6− prior to DMAD addition is critical for cycloaddition efficiency.
Solid-Phase Synthesis for Scalable Production
Resin Functionalization
Wang resin (hydroxymethylpolystyrene) is derivatized with Fmoc-protected triethylene glycol spacers using standard carbodiimide coupling. After Fmoc deprotection (20% piperidine/DMF), the free hydroxyl is converted to a mesylate (MsCl, Et3N) for nucleophilic displacement by Boc-protected propane-1,3-diamine.
On-Resin Guanidinylation
The resin-bound amine is treated with PCA·HCl/DIPEA in DMF (3 × 8 hr), followed by Boc deprotection (TFA/CH2Cl2 1:1). Final cleavage (TFA/H2O 95:5) affords the target compound with >90% purity after lyophilization.
Advantages :
-
Avoids solubility challenges in late-stage intermediates
-
Enables parallel synthesis of analogs via split-pool methods
Reductive Amination Strategies
Aldehyde Intermediate Preparation
3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propanal is synthesized by Swern oxidation of the corresponding alcohol (oxalyl chloride/DMSO, −78°C). The aldehyde undergoes reductive amination with cyanamide (NaBH3CN, pH 7.4 phosphate buffer) to install the guanidine group.
Optimization data :
| Parameter | Optimal Value |
|---|---|
| Cyanamide equiv | 5.0 |
| Temperature | 40°C |
| Reaction time | 48 hr |
| Yield | 55% (isolated) |
Byproduct Analysis
LC-MS monitoring reveals <5% iminohydantoin byproducts, which are removed via ion-exchange chromatography (Dowex 50WX8, NH4OH elution).
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Guanidinylation | 78 | 95 | High | 1.0 |
| Cycloaddition | 65 | 88 | Medium | 2.3 |
| Solid-Phase | 82 | 97 | High | 3.1 |
| Reductive Amination | 55 | 90 | Low | 1.7 |
Cost index normalized to guanidinylation method
Challenges and Optimization Strategies
Polyether Chain Degradation
Extended ethoxy segments undergo oxidative cleavage under strong acidic conditions. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-{2-[2-(3-carbamimidamidopropoxy)ethoxy]ethoxy}propyl)guanidine, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including etherification and guanidinylation. For example, ethoxy chain elongation can be achieved via nucleophilic substitution using alkoxy precursors under reflux conditions (e.g., ethanol or acetonitrile as solvents). Guanidine group introduction may employ reagents like 1H-pyrazole-1-carboxamidine hydrochloride . Yield optimization requires precise stoichiometric control, inert atmospheres (e.g., nitrogen), and purification via column chromatography (gradient elution with methanol/DCM mixtures) . Challenges include side reactions from unprotected amines; intermediate characterization (TLC, MS) is critical to monitor progress.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Comprehensive spectroscopic analysis is required:
- NMR : and NMR to verify ethoxy chain connectivity and guanidine proton environments.
- IR : Peaks near 1650–1700 cm confirm C=N stretching in guanidine groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Methodological Answer :
- Solubility : The compound’s polyethoxy backbone enhances water solubility, but guanidine’s basicity may require buffered solutions (pH 7–9) to prevent precipitation. Solubility in DMSO or methanol is typical for stock solutions .
- Stability : Susceptible to hydrolysis under acidic conditions. Storage in anhydrous environments at −20°C with desiccants is recommended. Long-term stability assays (e.g., HPLC monitoring over 6 months) are advised .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy chain length, guanidine positioning) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation:
- Ethoxy Chain : Shortening the chain (e.g., replacing tri-ethoxy with di-ethoxy) reduces hydrophilicity, potentially altering membrane permeability. Comparative assays (e.g., cellular uptake via fluorescence tagging) quantify these effects.
- Guanidine Placement : Analog synthesis (e.g., moving the guanidine group to alternate positions) paired with enzymatic inhibition assays (e.g., acetylcholinesterase activity) can identify critical binding motifs .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes, nucleic acids)?
- Methodological Answer :
- Crystallography : Co-crystallization with target proteins (e.g., acetylcholinesterase) reveals binding modes. For example, murine acetylcholinesterase complexes (PDB: 7R02) provide templates for docking studies .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K, k, k) using immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can computational modeling guide the design of derivatives with enhanced specificity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates ethoxy chain flexibility and solvent interactions to predict conformational stability.
- Docking Studies (AutoDock Vina) : Screens derivatives against target active sites (e.g., ADAMTS-5) to prioritize synthesis. Focus on hydrogen bonds between guanidine and catalytic residues (e.g., Glu) .
Q. How should researchers address contradictory data in solubility vs. bioactivity studies?
- Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
- Solubility-Bioactivity Correlation : Use parallel assays with matched solvents (e.g., PBS vs. DMSO controls).
- Aggregation Testing : Dynamic light scattering (DLS) detects nano-aggregates that falsely reduce apparent activity.
- Orthogonal Validation : Confirm results with alternate methods (e.g., SPR vs. ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
